molecular formula C21H17N5O B433532 3'-AMINO-1-METHYL-2-OXO-1,2,6',7',8',8'A-HEXAHYDRO-2'H-SPIRO[INDOLE-3,1'-NAPHTHALENE]-2',2',4'-TRICARBONITRILE CAS No. 445223-06-3

3'-AMINO-1-METHYL-2-OXO-1,2,6',7',8',8'A-HEXAHYDRO-2'H-SPIRO[INDOLE-3,1'-NAPHTHALENE]-2',2',4'-TRICARBONITRILE

Cat. No.: B433532
CAS No.: 445223-06-3
M. Wt: 355.4g/mol
InChI Key: ZZDLIHXGIYUXEB-UHFFFAOYSA-N
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Description

2-Amino-1’-methyl-2’-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3’-indole]-1,3,3-tricarbonitrile is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs .

Preparation Methods

The synthesis of 2-Amino-1’-methyl-2’-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3’-indole]-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of indole derivatives and other reagents to form the spiro structure . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as catalytic processes and green chemistry principles .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-1’-methyl-2’-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3’-indole]-1,3,3-tricarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1’-methyl-2’-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3’-indole]-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Amino-1’-methyl-2’-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3’-indole]-1,3,3-tricarbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

Properties

CAS No.

445223-06-3

Molecular Formula

C21H17N5O

Molecular Weight

355.4g/mol

IUPAC Name

2-amino-1'-methyl-2'-oxospiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile

InChI

InChI=1S/C21H17N5O/c1-26-17-9-5-4-8-16(17)21(19(26)27)15-7-3-2-6-13(15)14(10-22)18(25)20(21,11-23)12-24/h4-6,8-9,15H,2-3,7,25H2,1H3

InChI Key

ZZDLIHXGIYUXEB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3(C1=O)C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N

Origin of Product

United States

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